molecular formula C17H10Cl3N5O B2899430 3-(3-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 892481-28-6

3-(3-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2899430
CAS RN: 892481-28-6
M. Wt: 406.65
InChI Key: DSLSABIWORCUDH-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, chemistry, and biology. This compound is also known as CDPPB and is a positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5).

Mechanism of Action

3-(3-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one is a positive allosteric modulator of mGluR5. It binds to a site on the receptor that is distinct from the glutamate binding site and enhances the activity of the receptor in response to glutamate. This results in an increase in the signaling cascade downstream of the receptor and ultimately leads to the physiological effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly mediated through the activation of mGluR5. This activation leads to an increase in intracellular calcium levels, activation of various signaling pathways, and ultimately leads to changes in neuronal excitability and synaptic plasticity. These effects have been linked to the potential therapeutic effects of the compound in various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one in lab experiments is its specificity for mGluR5. This allows for the selective activation of this receptor and the study of its downstream effects. However, one of the limitations of using this compound is its potential off-target effects on other receptors or signaling pathways. This can complicate the interpretation of the results and requires careful experimental design and controls.

Future Directions

There are several future directions for the study of 3-(3-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one. One direction is the development of more potent and selective positive allosteric modulators of mGluR5 for use in clinical settings. Another direction is the study of the role of mGluR5 in various physiological processes such as addiction and pain. Additionally, the use of this compound in combination with other compounds or therapies may lead to improved therapeutic outcomes in various neurological disorders.

Synthesis Methods

The synthesis of 3-(3-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one involves the reaction of 2,4-dichlorobenzylamine with 3-chlorophenacyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with 4,5-diamino-1H-pyrazole in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

3-(3-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one has been extensively studied for its potential applications in various fields such as medicine, chemistry, and biology. In medicine, this compound has shown promising results in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. In chemistry, this compound has been used as a tool to study the structure and function of mGluR5. In biology, this compound has been used to study the role of mGluR5 in various physiological processes such as learning and memory.

properties

IUPAC Name

3-(3-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl3N5O/c18-11-2-1-3-13(6-11)25-16-15(22-23-25)17(26)24(9-21-16)8-10-4-5-12(19)7-14(10)20/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLSABIWORCUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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